3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring substituted with a dimethoxyphenyl group and a methoxybenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the triazole ring through a cyclization reaction. The dimethoxyphenyl and methoxybenzylthio groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and benzylthio groups may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole: Lacks the methoxybenzylthio group, which may result in different biological activity.
5-(3-Methoxybenzylthio)-4H-1,2,4-triazole: Lacks the dimethoxyphenyl group, potentially altering its chemical properties and applications.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine is unique due to the presence of both the dimethoxyphenyl and methoxybenzylthio groups, which confer distinct chemical and biological properties. This combination of functional groups may enhance its solubility, stability, and bioactivity compared to similar compounds.
Properties
CAS No. |
676623-46-4 |
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Molecular Formula |
C18H20N4O3S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O3S/c1-23-14-6-4-5-12(9-14)11-26-18-21-20-17(22(18)19)13-7-8-15(24-2)16(10-13)25-3/h4-10H,11,19H2,1-3H3 |
InChI Key |
UBHFHCKMFNGIBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
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